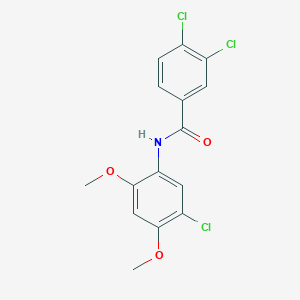![molecular formula C13H20N4O B6088127 2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6088127.png)
2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one, also known as ETP-46321, is a small molecule inhibitor that selectively targets the RNA helicase eIF4A, which is involved in the initiation of translation. The inhibition of eIF4A activity has been shown to have anti-tumor effects in preclinical models, making ETP-46321 a promising candidate for cancer therapy.
Mécanisme D'action
2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one selectively targets the RNA helicase eIF4A, which is involved in the initiation of translation. eIF4A unwinds the secondary structure of mRNA, allowing it to be translated into protein. By inhibiting eIF4A activity, 2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one prevents the translation of oncogenic mRNAs, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been shown to have a number of biochemical and physiological effects. In addition to inhibiting eIF4A activity, 2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has also been shown to inhibit the phosphorylation of eIF4E, a protein that is involved in the translation of oncogenic mRNAs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is its specificity for eIF4A, which allows for the selective inhibition of translation initiation in cancer cells. However, 2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has limited solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are a number of future directions for research on 2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one. One area of focus is the development of more potent and selective eIF4A inhibitors. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to eIF4A inhibition. Additionally, there is interest in exploring the potential of eIF4A inhibition in combination with other cancer therapies, such as immune checkpoint inhibitors.
Méthodes De Synthèse
The synthesis of 2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves a series of chemical reactions, starting with the condensation of 4-ethyl-1-piperazinecarboxaldehyde with 2,4-dichloro-5-nitropyrimidine to form 2-(4-ethyl-1-piperazinyl)-3,5-dichloro-4-nitropyrimidine. This intermediate is then reduced to the corresponding amine, which is cyclized with ethyl acetoacetate to yield 2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one.
Applications De Recherche Scientifique
2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor effects. In particular, 2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been shown to inhibit the growth of multiple myeloma cells and to sensitize them to the effects of bortezomib, a commonly used chemotherapy drug. 2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has also been shown to inhibit the growth of pancreatic cancer cells and to enhance the anti-tumor effects of gemcitabine, another chemotherapy drug.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-16-6-8-17(9-7-16)13-14-11-5-3-4-10(11)12(18)15-13/h2-9H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNDGNDZLAETQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(CCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323582 | |
| Record name | 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-ethylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol | |
CAS RN |
886191-37-3 | |
| Record name | 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B6088047.png)

![5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6088054.png)
![{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)
![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B6088067.png)
![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![5-chloro-2-(ethylthio)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B6088089.png)
![methyl 1-[3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6088097.png)
![1-(2-pyridinyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6088100.png)
![(2-allyl-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B6088112.png)
![5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6088120.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)

![N-({1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6088152.png)